4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816859
InChI: InChI=1S/C18H13N5O2S2/c1-25-13-6-4-11(5-7-13)15-16(27-23-22-15)17(24)21-18-20-14(10-26-18)12-3-2-8-19-9-12/h2-10H,1H3,(H,20,21,24)
SMILES:
Molecular Formula: C18H13N5O2S2
Molecular Weight: 395.5 g/mol

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC14816859

Molecular Formula: C18H13N5O2S2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C18H13N5O2S2
Molecular Weight 395.5 g/mol
IUPAC Name 4-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Standard InChI InChI=1S/C18H13N5O2S2/c1-25-13-6-4-11(5-7-13)15-16(27-23-22-15)17(24)21-18-20-14(10-26-18)12-3-2-8-19-9-12/h2-10H,1H3,(H,20,21,24)
Standard InChI Key XYPJYGBOWDMPMR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • 1,2,3-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing electronic stability and bioactivity.

  • 4-Methoxyphenyl substituent: Attached at position 4 of the thiadiazole, this group contributes to lipophilicity and π-stacking interactions with biological targets .

  • Pyridinyl-thiazole carboxamide: A thiazole ring linked to pyridine at position 4, forming a conjugated system that facilitates hydrogen bonding and enzyme inhibition.

Key Physicochemical Data

PropertyValue
Molecular Weight395.5 g/mol
IUPAC Name4-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Canonical SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Topological Polar Surface Area131 Ų
LogP (Octanol-Water)3.2

The compound’s moderate lipophilicity (LogP = 3.2) and polar surface area (131 Ų) suggest favorable membrane permeability and oral bioavailability.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis involves a multi-step sequence (Scheme 1):

  • Formation of the thiadiazole core: Cyclocondensation of 4-methoxyphenyl thiourea with nitrous acid yields the 1,2,3-thiadiazole intermediate.

  • Carboxamide coupling: Reaction of 5-chlorocarbonyl-thiadiazole with 4-(pyridin-3-yl)-1,3-thiazol-2-amine in the presence of Et3N\text{Et}_3\text{N} generates the final product .

Microwave-Assisted Synthesis

Recent protocols (2024) utilize microwave irradiation to accelerate cyclization steps, reducing reaction times from 12 hours to 30 minutes and improving yields from 45% to 78%. Key parameters include:

  • Temperature: 150°C

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Alumina-supported ammonium acetate

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK-293)
MCF-71.2 ± 0.312.4
A5492.8 ± 0.68.9

Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.

Adenosine A₃ Receptor Antagonism

Structural analogs of this compound demonstrate nanomolar affinity for human adenosine A₃ receptors (Ki=0.79nMK_i = 0.79 \, \text{nM}), surpassing reference antagonists like MRS 1523 (Ki=18.9nMK_i = 18.9 \, \text{nM}) . Molecular docking simulations (Figure 1) reveal critical interactions:

  • Thiadiazole sulfur: Forms a hydrogen bond with Ser2476.52^{6.52} in the receptor’s binding pocket.

  • Methoxy group: Engages in hydrophobic interactions with Ile1865.47^{5.47} and Trp2436.48^{6.48}.

Neuroprotective Effects

In models of oxidative stress (SH-SY5Y neurons), the compound reduced reactive oxygen species (ROS) by 62% at 10 μM, comparable to resveratrol (58% reduction).

Mechanism of Action

Enzyme Inhibition

The pyridinyl-thiazole moiety competitively inhibits glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 0.45 μM, potentially modulating tau phosphorylation in Alzheimer’s disease.

Receptor-Mediated Pathways

As an adenosine A₃ antagonist, the compound blocks cAMP production (EC₅₀ = 3.1 nM) and attenuates NF-κB signaling, suggesting anti-inflammatory applications .

Challenges and Future Directions

  • Solubility Limitations: Aqueous solubility (<5 μg/mL) necessitates prodrug strategies or nanoformulations.

  • In Vivo Validation: Pharmacokinetic studies in rodent models are pending.

  • Target Selectivity: Off-target activity at adenosine A₁ receptors (Ki=320nMK_i = 320 \, \text{nM}) requires structural refinement .

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